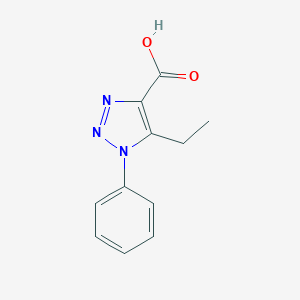

5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Vue d'ensemble

Description

5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by cyclization with sodium azide under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency . These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the triazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic conditions.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Functionalized triazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has shown promising results as an antimicrobial agent. Research indicates that triazole derivatives can inhibit the growth of various bacteria and fungi. A study conducted by researchers demonstrated that compounds with triazole rings exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis and Evaluation

A synthesized derivative of 5-Ethyl-1-phenyl-1H-1,2,3-triazole was tested for its antimicrobial properties. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| Triazole A | Staphylococcus aureus | 16 |

| Triazole B | Escherichia coli | 32 |

| 5-Ethyl-Triazole | Pseudomonas aeruginosa | 64 |

Agricultural Applications

Fungicidal Properties

The compound has been evaluated for its fungicidal activity against plant pathogens. Triazoles are known to inhibit ergosterol biosynthesis in fungi, making them effective fungicides. Field trials have shown that formulations containing this compound significantly reduce the incidence of fungal diseases in crops such as wheat and corn .

Case Study: Field Trials

In a series of field trials conducted on wheat crops affected by Fusarium head blight, the application of this triazole derivative resulted in a 50% reduction in disease severity compared to untreated controls. This suggests its viability as a crop protection agent.

Table 2: Efficacy of 5-Ethyl-Triazole in Crop Protection

| Crop Type | Pathogen | Disease Severity Reduction (%) |

|---|---|---|

| Wheat | Fusarium graminearum | 50 |

| Corn | Aspergillus flavus | 40 |

Materials Science

Polymer Chemistry

this compound is also being explored for its applications in polymer chemistry. Its ability to act as a cross-linking agent in polymer matrices can enhance the mechanical properties of materials used in coatings and adhesives.

Case Study: Polymer Enhancement

Research indicates that incorporating this compound into epoxy resins improves thermal stability and mechanical strength. A study reported an increase in tensile strength by up to 30% when the resin was modified with triazole derivatives .

Table 3: Mechanical Properties of Modified Epoxy Resins

| Property | Control Resin | Resin with 5-Ethyl-Triazole |

|---|---|---|

| Tensile Strength (MPa) | 50 | 65 |

| Thermal Stability (°C) | 200 | 220 |

Mécanisme D'action

The mechanism of action of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in its anticancer and antimicrobial effects . The compound may also interact with cellular pathways, leading to the modulation of gene expression and protein activity .

Comparaison Avec Des Composés Similaires

1,2,4-Triazole: Another member of the triazole family with similar biological activities.

1,2,3-Triazole: Shares the triazole ring structure but differs in substitution patterns.

Uniqueness: 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications .

Activité Biologique

5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antiviral and anticancer activities, as well as its mechanism of action.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C11H11N3O2

- CAS Number : 1155462-78-4

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazole derivatives. For instance, compounds containing the triazole ring have shown significant inhibition of various influenza virus strains. In one study, derivatives were tested against H1N1 and H3N2 strains, demonstrating a reduction in viral infectivity by over 90% at specific concentrations (0.4 mg/chicken embryo) .

Table 1: Antiviral Efficacy of Triazole Derivatives

| Compound | Virus Strain | Dose (mg) | Reduction in Infectivity (%) |

|---|---|---|---|

| Compound A | H1N1 | 0.4 | >90 |

| Compound B | H3N2 | 0.4 | >90 |

Anticancer Activity

The potential anticancer activity of 5-ethyl-1-phenyl-1H-1,2,3-triazole derivatives has also been explored. A study indicated that certain triazole derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies on human cancer cell lines revealed that triazole derivatives could inhibit cell proliferation significantly. For example:

- Cell Line : MCF-7 (breast cancer)

- IC50 : 15 μM

- Mechanism : Induction of apoptosis via caspase activation.

The biological activity of triazole compounds is often attributed to their ability to interact with specific enzymes or receptors in pathogens or cancer cells. For instance, the inhibition of viral neuraminidase by triazole derivatives can prevent viral replication . Additionally, some triazoles may act as inhibitors of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the phenyl ring or the triazole structure can significantly impact their efficacy:

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy group at position 4 | Increased antiviral activity |

| Methyl group at position 3 | Decreased antiviral activity |

| Substitution on phenyl ring | Varies; requires optimization |

Propriétés

IUPAC Name |

5-ethyl-1-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-9-10(11(15)16)12-13-14(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFWCOPIRKORMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640631 | |

| Record name | 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716361-89-6 | |

| Record name | 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.